

Synthesis and characterization of 1-(3-Chlorophenyl)piperazine

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Compound of Interest

Compound Name: **1-(3-Chlorophenyl)piperazine**

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An In-depth Technical Guide on the Synthesis and Characterization of **1-(3-Chlorophenyl)piperazine**

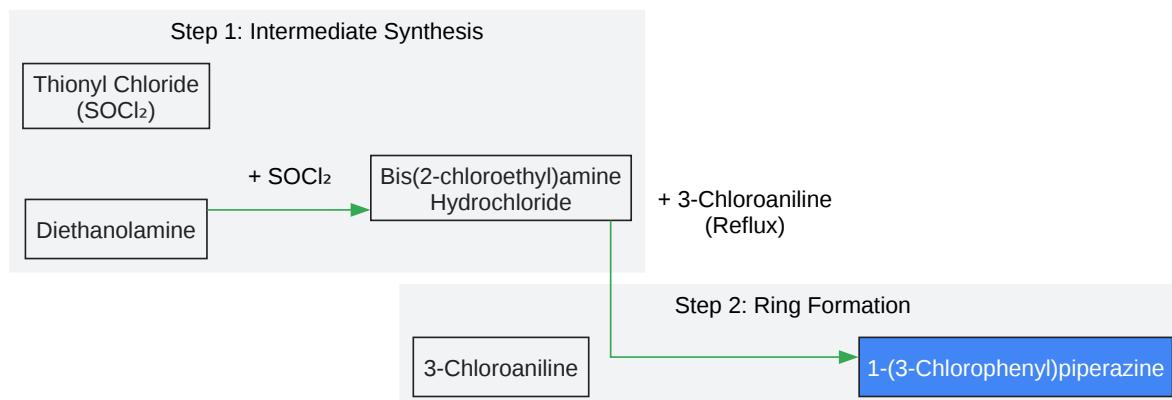
Introduction

1-(3-Chlorophenyl)piperazine, commonly referred to as mCPP, is an N-arylpiperazine derivative. It holds significant interest in the fields of medicinal chemistry and pharmacology. mCPP is recognized both as a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant Trazodone, and as a major active metabolite of Trazodone and Nefazodone.^{[1][2][3][4]} Its pharmacological profile is primarily characterized by its activity as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT2C receptor.^{[2][4]} This guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of **1-(3-Chlorophenyl)piperazine**, intended for researchers, scientists, and professionals in drug development.

Synthesis of 1-(3-Chlorophenyl)piperazine

The most prevalent and well-documented method for synthesizing **1-(3-Chlorophenyl)piperazine** involves the condensation reaction between 3-chloroaniline and bis(2-chloroethyl)amine hydrochloride.^{[5][6]} This reaction is typically performed under reflux conditions in a suitable solvent such as xylene or water.^{[5][6]} An alternative, though less detailed in the literature, involves the reaction of 3-chlorobenzyl chloride with piperazine in the presence of a base.^[7]

The primary synthesis route begins with the preparation of bis(2-chloroethyl)amine hydrochloride from diethanolamine and thionyl chloride.^{[5][8]} This intermediate is then reacted with 3-chloroaniline to form the piperazine ring and yield the desired product.



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Synthesis pathway for **1-(3-Chlorophenyl)piperazine**.

Experimental Protocols

Protocol 1: Synthesis via 3-Chloroaniline and Bis(2-chloroethyl)amine Hydrochloride

This protocol is adapted from established industrial and patent literature.^{[5][6][9]}

- Preparation of Bis(2-chloroethyl)amine Hydrochloride:
 - In a suitable reaction vessel equipped with a stirrer and reflux condenser, add diethanolamine (1.0 eq) to a solvent such as chloroform or xylene.^{[5][8]}
 - Slowly add thionyl chloride (SOCl_2) (2.0-4.0 eq) dropwise while maintaining stirring and cooling, as the reaction is exothermic.

- After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
- Cool the reaction mixture and remove the excess solvent and thionyl chloride under reduced pressure.
- The resulting solid, bis(2-chloroethyl)amine hydrochloride, can be purified by recrystallization from a suitable solvent like acetone.[8]

- Synthesis of **1-(3-Chlorophenyl)piperazine**:
 - Charge the reaction vessel with water, 3-chloroaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and a base such as sodium hydroxide.[6] Alternatively, the reaction can be run in xylene with a catalytic amount of an acid like p-toluenesulfonic acid.[5]
 - Heat the mixture to reflux (approx. 90-145°C depending on the solvent) and maintain for 15-24 hours.[6][8] Monitor the reaction's progress by an appropriate analytical method (e.g., GC or HPLC).
 - Upon completion, cool the reaction mixture.
 - If using an aqueous system, add an organic solvent like toluene to extract the product.[6] Separate the organic layer. If using an organic solvent system, cool the mixture to crystallize the hydrochloride salt of the product, which can be filtered.[5]
 - Wash the organic layer or the filtered product with water and/or brine to remove inorganic salts.
 - The solvent is removed from the organic layer by distillation under reduced pressure to yield the final product, **1-(3-chlorophenyl)piperazine**.[6] Further purification can be achieved by vacuum distillation or recrystallization.

Protocol 2: General Characterization by GC-MS

This protocol outlines a general procedure for the analysis of mCPP, often used in toxicological and forensic settings.[10][11]

- Sample Preparation (e.g., from a reaction mixture or biological matrix):

- Perform a liquid-liquid extraction. Acidify the aqueous sample and wash with a non-polar solvent to remove neutral and acidic impurities.
- Basify the aqueous layer and extract the mCPP into an organic solvent (e.g., diethyl ether, ethyl acetate).
- Evaporate the organic solvent to dryness under a stream of nitrogen.
- Derivatization (Optional but common):
 - For enhanced volatility and chromatographic performance, the extracted residue can be acetylated. This is achieved by adding an acetylating agent like acetic anhydride, often with microwave assistance.[10][11]
- GC-MS Analysis:
 - Reconstitute the dried extract or derivatized product in a suitable solvent (e.g., methanol, ethyl acetate).
 - Inject an aliquot into a GC-MS system.
 - GC Conditions: Use a non-polar capillary column (e.g., VF-5MS or similar).[12] Employ a temperature ramp program, for example, starting at 60°C and ramping up to 270°C, to ensure separation of analytes.[12]
 - MS Conditions: Operate the mass spectrometer in full-scan electron ionization (EI) mode.
 - Identify mCPP based on its retention time and the fragmentation pattern in its mass spectrum.

Data Presentation

Physicochemical Properties

The key physicochemical properties of **1-(3-Chlorophenyl)piperazine** are summarized below.

Property	Value	Reference
Chemical Name	1-(3-chlorophenyl)piperazine	[1]
Synonyms	m-Chlorophenylpiperazine, mCPP	[1]
Molecular Formula	C ₁₀ H ₁₃ ClN ₂	[1] [12]
Molecular Weight	196.67 g/mol	[1] [12]
Appearance	White to off-white crystalline solid/powder	[7]
Melting Point	162-164 °C (free base)	[7]
210-214 °C (dec.) (HCl salt)	[2] [4]	
Boiling Point	~285-287 °C	[7]
Solubility	Soluble in methanol, ethanol, DMSO	[2] [7]
Sparingly soluble in water	[7]	

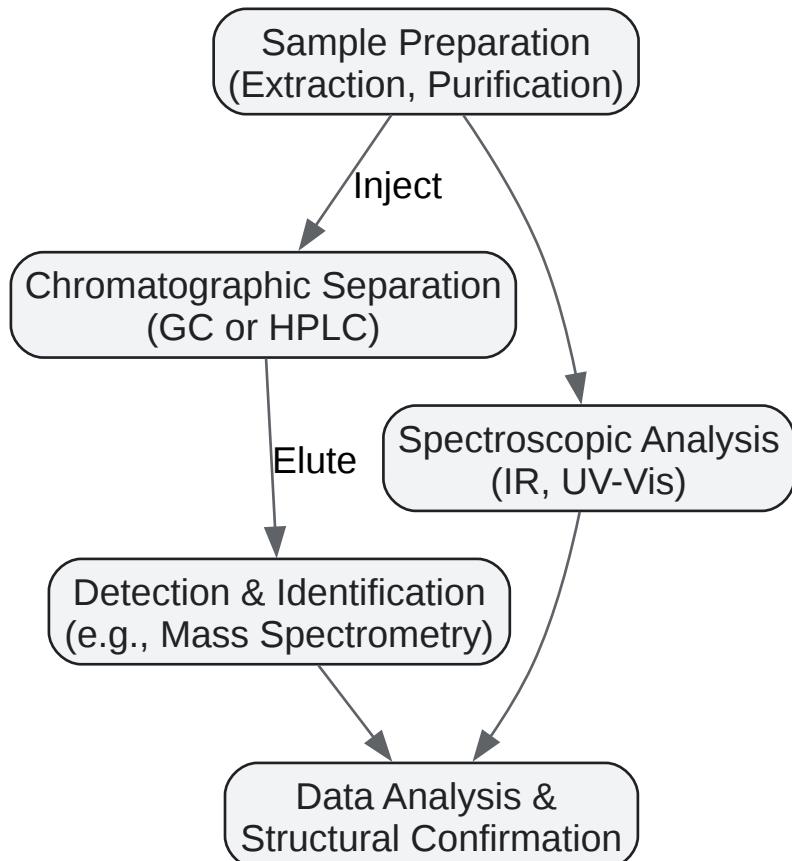
Analytical Characterization Data

Summary of spectroscopic and chromatographic data used for the identification and characterization of **1-(3-Chlorophenyl)piperazine**.

Analytical Technique	Characteristic Data	Reference
UV-Vis Spectroscopy	λ_{max} : 211, 249, 288 nm (in PBS, pH 7.2)	[3]
GC-MS (EI)	Key Mass Fragments (m/z): 196 (M+), 156, 154, 122	[1]
Kovats Retention Index	1777.1 (Semi-standard non-polar column)	[1]
Infrared (IR) Spectroscopy	ATR-IR data available	[1]
LC-MS	ESI-MS/MS data available	[13][14]

Visualization of Analytical Workflow

The general workflow for the characterization of a synthesized chemical compound like mCPP is depicted below.



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General analytical workflow for characterization.

Safety and Handling

1-(3-Chlorophenyl)piperazine is considered hazardous and requires careful handling.

Appropriate personal protective equipment (PPE) and engineering controls should be used.

Hazard Category	GHS Classification	Precautionary Measures
Acute Toxicity	Acute Tox. 4 (Oral), H302: Harmful if swallowed	Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. Call a POISON CENTER or doctor if you feel unwell. [1] [15]
Skin Irritation	Skin Irrit. 2, H315: Causes skin irritation	Wear protective gloves. If skin irritation occurs: Get medical advice/attention. Wash contaminated clothing before reuse. [1] [15]
Eye Irritation	Eye Irrit. 2, H319: Causes serious eye irritation	Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] [15]
Respiratory Irritation	STOT SE 3, H335: May cause respiratory irritation	Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. [1] [15]
Handling & Storage	-	Handle in a well-ventilated area or under a chemical fume hood. Store in a cool, dry place away from heat, with the container tightly sealed. [7] [16]

Conclusion

This technical guide has detailed the primary synthesis route and comprehensive characterization methods for **1-(3-Chlorophenyl)piperazine**. The provided protocols for

synthesis and analysis, along with tabulated physicochemical and safety data, serve as a valuable resource for professionals engaged in pharmaceutical research and development. The synthesis, primarily through the condensation of 3-chloroaniline and a bis(2-chloroethyl)amine precursor, is a robust method, while characterization relies on a combination of chromatographic and spectroscopic techniques to ensure purity and confirm identity. Adherence to strict safety protocols is mandatory when handling this compound.

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References

- 1. 1-(3-Chlorophenyl)piperazine | C₁₀H₁₃ClN₂ | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-Chlorophenyl)piperazine 99 65369-76-8 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 1-(3-Chlorophenyl)piperazine hydrochloride | 65369-76-8 [chemicalbook.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. 1-(3-Chlorophenyl) piperazine Manufacturer in Ankleshwar [nigamfinechem.co.in]
- 8. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 9. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 10. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 1-(3-Chlorophenyl)piperazine [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
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